4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile
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Overview
Description
4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a nitro group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Diphenyl Group: The diphenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Hydrazone: The hydrazone linkage is formed by reacting the pyrazole derivative with an appropriate aldehyde or ketone.
Nitration: The nitration of the benzonitrile moiety is achieved using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the hydrazone linkage.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, particularly in cancer research.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazole Derivatives: These compounds share the pyrazole ring and diphenyl groups but may lack the nitro and benzonitrile moieties.
Hydrazone Derivatives: Compounds with similar hydrazone linkages but different aromatic substituents.
Uniqueness
4-{(2E)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-3-nitrobenzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C23H16N6O2 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
4-[(2E)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]hydrazinyl]-3-nitrobenzonitrile |
InChI |
InChI=1S/C23H16N6O2/c24-14-17-11-12-21(22(13-17)29(30)31)26-25-15-19-16-28(20-9-5-2-6-10-20)27-23(19)18-7-3-1-4-8-18/h1-13,15-16,26H/b25-15+ |
InChI Key |
ALQADCUALFXDCR-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=C(C=C(C=C3)C#N)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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